molecular formula C11H15NOS B12207075 2-(phenylsulfanyl)-N-propylacetamide

2-(phenylsulfanyl)-N-propylacetamide

Cat. No.: B12207075
M. Wt: 209.31 g/mol
InChI Key: CXKBVVRGSQTRMN-UHFFFAOYSA-N
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Description

2-(phenylsulfanyl)-N-propylacetamide is an organic compound characterized by the presence of a phenylsulfanyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylsulfanyl)-N-propylacetamide typically involves the reaction of phenylsulfanyl derivatives with acetamide precursors. One common method is the nucleophilic substitution reaction where a phenylsulfanyl halide reacts with N-propylacetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(phenylsulfanyl)-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(phenylsulfanyl)-N-propylacetamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(phenylsulfanyl)acetamide: Lacks the N-propyl group, which may affect its reactivity and biological activity.

    N-propylacetamide: Lacks the phenylsulfanyl group, resulting in different chemical properties and applications.

    Phenylsulfanyl derivatives: Compounds with similar phenylsulfanyl groups but different substituents on the acetamide moiety.

Uniqueness

2-(phenylsulfanyl)-N-propylacetamide is unique due to the combination of the phenylsulfanyl and N-propyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

2-phenylsulfanyl-N-propylacetamide

InChI

InChI=1S/C11H15NOS/c1-2-8-12-11(13)9-14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13)

InChI Key

CXKBVVRGSQTRMN-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=CC=CC=C1

Origin of Product

United States

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